Converstatin (Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a kinin octapeptide originally identified as a potent inhibitor of angiotensin-converting enzyme (ACE) []. It is generated from human plasma protein through enzymatic cleavage by trypsin []. Converstatin exhibits significant potential as a research tool for studying ACE activity and its related physiological processes.
The synthesis of Converstatin and its structural analogs has been described in the literature []. While specific details of the synthesis methods were not provided in the provided abstracts, solid-phase peptide synthesis is a commonly employed technique for creating such peptides. This method involves a step-by-step addition of protected amino acids to a growing peptide chain attached to a solid support.
Converstatin demonstrates a potent inhibitory action against ACE, with a Ki of 4.5 x 10^-12 M []. This inhibitory activity is approximately seven times greater than that of Captopril, a known ACE inhibitor []. The mechanism of inhibition is purely competitive, leading to an increase in the apparent Km value without affecting the Vmax of the enzyme []. This competitive inhibition suggests that Converstatin binds to the active site of ACE, preventing the substrate from binding and being processed.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: